BMS-794833

Description

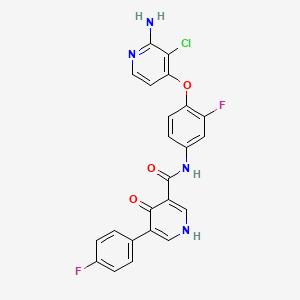

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYXPCKITKHFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657662 | |

| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174046-72-0 | |

| Record name | BMS-794833 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-794833 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to BMS-794833: A Dual ATP-Competitive Inhibitor of Met and VEGFR2

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-794833 is a potent, orally bioavailable small molecule that acts as an ATP-competitive inhibitor of both the c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1][2][3][4] Dysregulation of these signaling pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, invasion, metastasis, and angiogenesis.[5][6] By simultaneously targeting these two critical pathways, this compound presents a promising therapeutic strategy for a range of solid tumors.[5][7] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its evaluation, and a visualization of the targeted signaling pathways.

Core Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the kinase domains of both Met and VEGFR2, preventing the phosphorylation and subsequent activation of their downstream signaling cascades. This dual inhibition disrupts key cellular processes essential for tumor progression.

Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in normal cellular functions such as embryonic development and tissue regeneration.[5] However, aberrant Met signaling is implicated in a wide variety of human malignancies.[5] Overexpression, mutation, or amplification of the c-Met gene can lead to uncontrolled cell proliferation, survival, motility, and invasion.[5]

dot

Caption: Simplified Met signaling pathway and the inhibitory action of this compound.

VEGFR2 Signaling Pathway

VEGFR2 is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[6] This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[6] Inhibition of VEGFR2 signaling can effectively block tumor-associated angiogenesis.

dot

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. adooq.com [adooq.com]

- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: BMS-794833 Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases critical in cancer progression. This document provides a comprehensive technical overview of its target profile, kinase selectivity, and the methodologies used for its characterization. Detailed experimental protocols and visual representations of the associated signaling pathways are presented to facilitate a deeper understanding of its mechanism of action.

Target Profile and Kinase Selectivity

This compound is a dual inhibitor of Met (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] It also demonstrates potent inhibitory activity against other related kinases, including Ron, Axl, and Flt3.[2][4][5] The compound's inhibitory activity is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| c-Met | 1.7 |

| VEGFR2 | 15 |

| Ron | <3 |

| Axl | <3 |

| Flt3 | <3 |

Data sourced from multiple suppliers and publications.[1][2][3][4]

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway | IC50 (nM) |

| GTL-16 | c-Met | 39 |

GTL-16 is a human gastric carcinoma cell line with an amplified c-Met gene.[1][4]

Experimental Protocols

Radiometric Kinase Assay for c-Met and VEGFR2

This protocol outlines a radiometric filter binding assay to determine the in vitro kinase activity of c-Met and VEGFR2 in the presence of this compound.

Materials:

-

Recombinant human c-Met or VEGFR2 kinase

-

Peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for general tyrosine kinases)

-

[γ-³³P]ATP

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

8% Trichloroacetic acid (TCA)

-

GF/C filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for 1 hour.[4]

-

Stop the reaction by adding 8% TCA.[4]

-

Transfer the reaction mixture to a GF/C filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

MTS Cell Proliferation Assay

This protocol describes the use of an MTS assay to determine the effect of this compound on the proliferation of GTL-16 cells.

Materials:

-

GTL-16 human gastric carcinoma cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTS reagent (containing an electron coupling reagent like PES)

-

Plate reader (spectrophotometer)

Procedure:

-

Seed GTL-16 cells into 96-well plates at a predetermined density and incubate for 24 hours.[4]

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.[4]

-

Measure the absorbance at 490 nm using a plate reader.[7][8]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro kinase and cellular proliferation assays.

c-Met Signaling Pathway Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. adooq.com [adooq.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. cohesionbio.com [cohesionbio.com]

BMS-794833: A Potent Dual Inhibitor of c-Met and VEGFR2

A Technical Overview of Preclinical Data

BMS-794833 is a potent, ATP-competitive small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor or HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual inhibitory activity positions this compound as a compelling agent for investigation in oncology, as both the c-Met and VEGFR signaling pathways are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis. This technical guide provides an in-depth summary of the preclinical data on this compound, focusing on its inhibitory potency, cellular activity, and the underlying signaling pathways it modulates.

In Vitro Inhibitory Potency

This compound demonstrates high potency against its primary targets, c-Met and VEGFR2, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range. The compound also exhibits significant activity against other related kinases.

| Target Kinase | IC50 (nM) |

| c-Met | 1.7[1][2][3] |

| VEGFR2 | 15[1][2][3] |

| Ron | <3[1][2] |

| Axl | <3[1][2] |

| Flt-3 | <3[1][2] |

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines that are dependent on c-Met signaling. Notably, in the GTL-16 gastric carcinoma cell line, which harbors an amplified and overexpressed c-Met gene, this compound shows potent anti-proliferative effects.[4]

| Cell Line | Cancer Type | IC50 (nM) |

| GTL-16 | Gastric Carcinoma | 39[2][3] |

| U2OS | Osteosarcoma | Lower than normal cells[5] |

| MG63 | Osteosarcoma | Lower than normal cells[5] |

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro potency and cellular activity of this compound.

Biochemical Kinase Assay (Radiometric)

The inhibitory activity of this compound against c-Met and other kinases is typically determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

Workflow for Radiometric Kinase Assay

Caption: Workflow of a typical radiometric kinase assay.

Materials and Reagents:

-

Kinase: Baculovirus-expressed GST-Met kinase.[2]

-

Substrate: Poly(Glu, Tyr) 4:1.[2]

-

ATP: Unlabeled ATP and γ-³²P-ATP.[2]

-

Reaction Buffer (1x): 20 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA.[2]

-

Stop Solution: Trichloroacetic acid (TCA).[2]

-

Filter Plates: GF/C filter plates.[2]

Procedure:

-

The kinase, substrate, and various concentrations of this compound are combined in the reaction buffer.

-

The reaction is initiated by the addition of a mixture of unlabeled ATP and γ-³²P-ATP.

-

The reaction mixture is incubated at 30°C for a defined period (e.g., 1 hour).[2]

-

The reaction is terminated by the addition of TCA, which precipitates the proteins and substrate.[2]

-

The reaction mixture is transferred to a filter plate, where the substrate is captured.

-

The filter plate is washed to remove unincorporated γ-³²P-ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of this compound.

Cellular Proliferation Assay (MTS/CCK8)

The effect of this compound on the proliferation of cancer cell lines is commonly assessed using tetrazolium-based colorimetric assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8). These assays measure the metabolic activity of viable cells.

Workflow for Cellular Proliferation Assay

Caption: General workflow for a cell proliferation assay.

Materials and Reagents:

-

Cell Line: GTL-16 human gastric carcinoma cells.[2]

-

Culture Medium: Appropriate cell culture medium supplemented with fetal calf serum.

-

Compound: this compound dissolved in DMSO and diluted in culture medium.[2]

-

Assay Reagent: MTS or CCK-8 solution.

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[2]

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

The cells are incubated with the compound for a specified duration, typically 72 hours.[2]

-

Following the incubation period, the MTS or CCK-8 reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

IC50 values are determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by inhibiting the signaling cascades downstream of c-Met and VEGFR2.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and signaling molecules. This leads to the activation of several key downstream pathways that promote cell proliferation, survival, migration, and invasion. This compound, by blocking the kinase activity of c-Met, prevents the initiation of these signaling cascades.

Simplified c-Met Signaling Pathway

Caption: Inhibition of c-Met signaling by this compound.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its ligand, VEGF-A, stimulates endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, this compound can disrupt the tumor blood supply, thereby impeding tumor growth. A recent study has also implicated the VEGFR/Ras/CDK2 pathway in the context of overcoming resistance to other therapies in osteosarcoma, suggesting a broader role for VEGFR inhibition by this compound.[5]

Simplified VEGFR2 Signaling Pathway

Caption: Inhibition of VEGFR2 signaling by this compound.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]

- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-794833: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-794833 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases, with primary activity against c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual inhibitory action allows it to concurrently target tumor growth, proliferation, and angiogenesis. This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for this compound, intended to serve as a comprehensive resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is formally named N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide.[1]

Chemical Structure:

Image Credit: MedChemExpress

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C23H15ClF2N4O3 | [3] |

| Molecular Weight | 468.84 g/mol | [3] |

| IUPAC Name | N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-pyridinecarboxamide | [2] |

| CAS Number | 1174046-72-0 | [3] |

| SMILES | ClC1=C(OC2=CC=C(NC(C3=CNC=C(C4=CC=C(F)C=C4)C3=O)=O)C=C2F)C=CN=C1N | [3] |

| InChI Key | PDYXPCKITKHFOZ-UHFFFAOYSA-N | |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: ≥ 100 mg/mL (213.29 mM) | [3] |

| DMF: 17 mg/mL | [4] |

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor of c-Met and VEGFR2, two key receptor tyrosine kinases involved in oncogenesis and angiogenesis. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling cascades.

The inhibition of the c-Met (Hepatocyte Growth Factor Receptor) pathway disrupts signaling that leads to cell proliferation, migration, and invasion. The concurrent inhibition of VEGFR2 blocks the signaling initiated by Vascular Endothelial Growth Factor (VEGF), a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Recent studies have also indicated that this compound can affect the VEGFR/Ras/CDK2 pathway, suggesting a role in overcoming resistance to other tyrosine kinase inhibitors like anlotinib in osteosarcoma.[5]

Signaling Pathway Inhibition Diagram

Caption: Inhibition of c-Met and VEGFR2 by this compound blocks key oncogenic signaling pathways.

Biological Activity

This compound demonstrates potent inhibitory activity against a panel of kinases, with particularly low IC50 values for c-Met and VEGFR2.

In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Source |

| c-Met | 1.7 | [1][3][4] |

| VEGFR2 | 15 | [1][3][4] |

| Ron | < 3 | [1][4] |

| Axl | < 3 | [1][4] |

| Flt3 | < 3 | [1][4] |

Cell-Based Activity

In cellular assays, this compound effectively inhibits the proliferation of tumor cell lines that are dependent on c-Met signaling. For instance, in the GTL-16 gastric carcinoma cell line, which is characterized by c-Met receptor activation, this compound exhibits an IC50 of 39 nM.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a target kinase.

Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of this compound against a target kinase.

Methodology:

-

Preparation of Reagents:

-

Kinase Buffer: A typical buffer may contain 20 mM Tris-HCl (pH 7.4), 1 mM MnCl2, and 1 mM DTT.

-

Substrate: A suitable substrate for the specific kinase is used (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).

-

ATP Solution: A stock solution of ATP is prepared, and for the reaction, it is mixed with a radioactive ATP analog (e.g., [γ-33P]ATP or [γ-32P]ATP).[1]

-

This compound: A stock solution is prepared in DMSO and serially diluted to the desired concentrations.

-

-

Kinase Reaction:

-

The kinase, substrate, and buffer are combined in a reaction vessel.

-

Varying concentrations of this compound (or DMSO for control) are added to the reaction mixture.

-

The reaction is initiated by the addition of the ATP solution.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

-

-

Termination and Detection:

-

The reaction is stopped, often by the addition of an acid such as trichloroacetic acid (TCA), which precipitates the substrate and any phosphorylated product.[1]

-

The precipitate is collected on a filter membrane.

-

The membrane is washed to remove any unincorporated radiolabeled ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTS Assay)

This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.

Experimental Workflow for Cell Proliferation Assay

Caption: A standard workflow for evaluating the anti-proliferative effects of this compound.

Methodology:

-

Cell Culture:

-

The chosen cancer cell line (e.g., GTL-16) is cultured in appropriate media and conditions.

-

Cells are harvested and seeded into a 96-well microtiter plate at a predetermined density.

-

The plate is incubated for 24 hours to allow the cells to adhere.[3]

-

-

Compound Treatment:

-

A stock solution of this compound in DMSO is diluted in culture medium to achieve the desired final concentrations.

-

The culture medium in the wells is replaced with the medium containing the various concentrations of this compound. A control group with DMSO-containing medium is also included.

-

The plate is incubated for a specified period, typically 72 hours.[3]

-

-

MTS Assay:

-

Following the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.

-

The plate is incubated for 1-4 hours, during which viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 490 nm.

-

-

Data Analysis:

-

The absorbance values are corrected by subtracting the background absorbance from wells containing only medium and the MTS reagent.

-

The percentage of cell viability is calculated for each concentration of this compound relative to the control (DMSO-treated) cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR2 with significant anti-proliferative and anti-angiogenic potential. Its well-defined chemical structure and properties, combined with its demonstrated biological activity, make it a valuable tool for cancer research and a candidate for further therapeutic development. The experimental protocols provided herein offer a foundation for researchers to investigate its efficacy and mechanism of action in various preclinical models.

References

BMS-794833 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| CAS Number | 1174046-72-0[1][2][3][4][5][6] |

| Molecular Formula | C23H15ClF2N4O3[2][3][4][6][7] |

Biochemical Activity and Selectivity

BMS-794833 is a potent, ATP-competitive inhibitor primarily targeting the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases. It also demonstrates significant inhibitory activity against other receptor tyrosine kinases, including Ron, Axl, and Flt3.

| Target | IC50 (nM) |

| c-Met | 1.7[1][2][4] |

| VEGFR2 | 15[1][2][4] |

| Ron | <3[6] |

| Axl | <3[6] |

| Flt-3 | <3[6] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The compound exhibits high selectivity for these kinases, having been tested against a panel of over 200 other receptor and non-receptor tyrosine kinases as well as serine/threonine kinases.[6]

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by concurrently blocking critical signaling pathways involved in tumor angiogenesis, proliferation, and metastasis. The primary pathways inhibited are those mediated by c-Met and VEGFR2. The binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. This compound prevents this initial phosphorylation step.

Experimental Protocols

Cell Proliferation Assay

This protocol outlines the methodology to assess the in vitro efficacy of this compound on tumor cell lines with activated c-Met signaling.

Objective: To determine the concentration of this compound required to inhibit the proliferation of the GTL-16 human gastric carcinoma cell line by 50% (IC50).

Materials:

-

GTL-16 human gastric carcinoma cell line

-

96-well microtiter plates

-

Culture medium with 0.5% fetal calf serum

-

This compound

-

Cell proliferation reagent (e.g., MTS, WST-1)

-

Incubator (37°C, 5% CO2, 95% air, 100% relative humidity)

Procedure:

-

Cell Seeding: Plate GTL-16 cells in 96-well microtiter plates in a culture medium containing 0.5% fetal calf serum.

-

Pre-incubation: Incubate the plates for 24 hours under standard cell culture conditions.

-

Compound Treatment: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the treated cells for an additional 72 hours.

-

Growth Inhibition Assessment: Measure cell proliferation using a suitable reagent and calculate the growth inhibition for each concentration.[4]

Results: The IC50 value for this compound in the GTL-16 cell line was determined to be 39 nM.[1][2][4][6]

In Vivo Tumor Xenograft Model

This protocol describes the methodology for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Objective: To assess the in vivo efficacy of orally administered this compound on the growth of U87 glioblastoma tumors in mice.

Materials:

-

Immunocompromised mice

-

U87 human glioblastoma cells

-

This compound

-

Vehicle for oral administration

Procedure:

-

Tumor Implantation: Subcutaneously implant U87 glioblastoma cells into immunocompromised mice.

-

Tumor Growth: Allow tumors to establish and reach a predetermined size.

-

Treatment: Orally administer this compound at a dose of 25 mg/kg.

-

Monitoring: Monitor tumor growth and the general health of the animals over the course of the study.

Results: Administration of this compound at 25 mg/kg resulted in complete tumor stasis in the U87 glioblastoma model.[2][6] In a separate human gastric tumor xenograft model, the compound exhibited greater than 50% tumor growth inhibition for at least one tumor doubling time without significant toxicity over 14 days.[4]

References

Discovery and synthesis of BMS-794833

An In-depth Technical Guide to the Discovery and Synthesis of BMS-794833

Introduction

This compound, chemically known as N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide, is a potent, ATP-competitive, dual inhibitor of the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1][2][3] It also demonstrates significant inhibitory activity against other related kinases such as Ron, Axl, and Flt3.[2][3][4] The dual inhibition of c-Met and VEGFR2, key drivers of tumor growth, angiogenesis, and metastasis, makes this compound a compound of significant interest in oncology research.[5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound.

Discovery

This compound was first disclosed in patent literature, specifically WO2009094417, as part of a series of 4-pyridinone compounds developed for the treatment of cancer.[1][2] The discovery process likely involved the screening and optimization of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides to identify potent and selective Met kinase inhibitors.[6][7] This class of compounds was designed to interact with the ATP-binding pocket of the kinases.[8] Further structure-activity relationship (SAR) studies led to the identification of this compound with its specific substitution pattern conferring potent dual activity against both c-Met and VEGFR2. A prodrug, BMS-817378, was later developed to improve the pharmaceutical properties of this compound for clinical evaluation.[3][9]

Mechanism of Action

This compound functions as a Type II kinase inhibitor, binding to the ATP-binding site and an adjacent allosteric back pocket of the kinase domain.[8][10] This mode of binding stabilizes an inactive conformation of the kinase, preventing autophosphorylation and subsequent activation of downstream signaling pathways.

The primary targets of this compound are c-Met (also known as Hepatocyte Growth Factor Receptor or HGFR) and VEGFR2.

-

c-Met Pathway: The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of downstream pathways like RAS/MAPK and PI3K/Akt, which promote cell proliferation, survival, and migration.

-

VEGFR2 Pathway: VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.

By inhibiting both these pathways, this compound can exert a potent anti-tumor effect by simultaneously curbing tumor cell growth and cutting off its blood supply. Recent studies have also shown that this compound can target the VEGFR/Ras/CDK2 pathway to overcome drug resistance in certain cancers.[5][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. metatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of BMS-794833 with the ATP-Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, with primary activity against c-Met and VEGFR2. This technical guide provides a comprehensive overview of the interaction of this compound with the ATP-binding pocket of its target kinases. It includes a detailed summary of its inhibitory activity, a description of the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies and has been investigated in clinical trials as a prodrug (BMS-817378) for the treatment of advanced solid tumors. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several key oncogenic drivers, including c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth, angiogenesis, and metastasis. Understanding the precise molecular interactions of this compound within the ATP-binding pocket is crucial for optimizing its therapeutic application and for the development of next-generation kinase inhibitors.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of kinases. The following tables summarize the key quantitative data from in vitro kinase and cellular assays.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| c-Met | 1.7 | - | Radiometric | [1][2] |

| VEGFR2 | 15 | - | Radiometric | [1][2] |

| Ron | < 3 | - | Not Specified | [1][3] |

| Axl | < 3 | - | Not Specified | [1][3] |

| Flt3 | < 3 | - | Not Specified | [1][3] |

| MERTK | 28.7 (at 30 µM ATP) | 22.4 | HTRF | [4] |

| MERTK | 129.9 (at 1 mM ATP) | - | HTRF | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (nM) | Assay Type | Target Pathway | Reference |

| GTL-16 (gastric carcinoma) | 39 | MTS Assay | c-Met | [1][5] |

Interaction with the ATP-Binding Pocket

The primary mechanism of action of this compound is its direct competition with ATP for binding to the kinase domain. X-ray crystallography studies of this compound in complex with MERTK have provided detailed insights into its binding mode, which is likely representative of its interaction with other target kinases.

This compound functions as a Type II inhibitor , binding to the inactive "DFG-out" conformation of the kinase.[6] This mode of inhibition involves the occupation of both the canonical ATP-binding site and an adjacent allosteric "back pocket."[7]

Key interactions observed in the MERTK co-crystal structure include:

-

Hydrogen Bonds: The amine and imine groups of the 3-chloropyridin moiety of this compound form hydrogen bonds with the main chain of Met674 in the ATP-binding site. Additionally, two oxygen atoms in the 4-oxo-1,4-dihydropyridine-3-carboxamide group form hydrogen bonds with the side chain of Lys619 and the main chain amine of Asp741 in the allosteric back pocket.[7]

-

Hydrophobic Interactions: Three benzene ring moieties of this compound (3-chloropyridin-2-amine, 1-fluoro-2-methoxybenzene, and fluorobenzene) engage in hydrophobic interactions with residues within the allosteric back pocket.[7]

This dual engagement of the ATP site and the back pocket stabilizes the inactive conformation of the kinase, preventing its activation and downstream signaling.

Diagram of this compound interaction with the kinase domain.

Experimental Protocols

This section details the methodologies employed to characterize the interaction and activity of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay used to determine the IC50 values of this compound against c-Met.

-

Materials:

-

Baculovirus expressed GST-Met kinase

-

20 mM Tris-HCl (pH 7.4)

-

1 mM MnCl₂

-

1 mM DTT

-

0.1 mg/mL BSA

-

0.1 mg/mL poly(Glu, Tyr) 4:1

-

1 µM ATP

-

0.2 µCi γ-³²P-ATP

-

This compound (dissolved in DMSO)

-

8% Trichloroacetic acid (TCA)

-

GF/C filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction solution containing GST-Met kinase, Tris-HCl, MnCl₂, DTT, BSA, and poly(Glu, Tyr) substrate.

-

Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and γ-³²P-ATP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 8% TCA.

-

Collect the TCA precipitates onto GF/C filter plates using a harvester.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

-

Workflow for the in vitro radiometric kinase inhibition assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a general protocol for an HTRF kinase assay, as was used to determine the Ki and IC50 of this compound against MERTK.[4]

-

Principle: HTRF assays measure the phosphorylation of a substrate by a kinase through a FRET-based detection method. A europium cryptate-labeled antibody specific for the phosphorylated substrate acts as the donor, and a second acceptor fluorophore (e.g., XL665) coupled to the substrate is used. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.

-

General Procedure:

-

Dispense the kinase and a biotinylated substrate into a microplate.

-

Add varying concentrations of the inhibitor (this compound).

-

Initiate the reaction by adding ATP.

-

Incubate to allow for phosphorylation.

-

Stop the reaction and add the detection reagents: europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

Incubate to allow for binding of the detection reagents.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.

-

Calculate the ratio of the acceptor to donor emission to determine the extent of phosphorylation and inhibitor activity.

-

X-ray Crystallography of MERTK-BMS-794833 Complex

This protocol outlines the key steps for obtaining the co-crystal structure of MERTK with this compound.[6]

-

Protein Expression and Purification: The MERTK kinase domain is expressed and purified.

-

Co-crystallization:

-

The purified MERTK kinase domain (at 25 mg/mL) is incubated with a 2 mM solution of this compound for 2 hours on ice to form the complex.

-

Crystallization is achieved using the seeding method.

-

Crystals are grown and then transferred to a cryoprotectant solution containing 0.1 M Tris-HCl pH 8.5, 2.5 M NaCl, 20% DMSO, and 10 mM this compound.

-

-

Data Collection and Structure Determination:

-

X-ray diffraction data are collected from the cryo-cooled crystals.

-

The structure is solved by molecular replacement and refined to yield the final atomic model of the MERTK-BMS-794833 complex.[6]

-

Cellular Proliferation Assay (MTS Assay)

This protocol was used to determine the IC50 of this compound in the GTL-16 gastric carcinoma cell line.

-

Materials:

-

GTL-16 cells

-

96-well microtiter plates

-

Culture medium with 0.5% fetal calf serum

-

This compound (dissolved in DMSO and diluted in culture medium)

-

MTS reagent

-

-

Procedure:

-

Seed GTL-16 cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

-

Calculate the percentage of growth inhibition and determine the IC50 value.[1][5]

-

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its target kinases.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. This compound blocks the initial phosphorylation event, thereby inhibiting the entire downstream cascade.

Inhibition of the c-Met signaling pathway by this compound.

VEGFR2 Signaling Pathway

VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating pathways such as the PLCγ/PKC/MAPK and PI3K/AKT pathways. These pathways are critical for angiogenesis, promoting endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, this compound can suppress tumor angiogenesis. In osteosarcoma, this compound has been shown to target the VEGFR/Ras/CDK2 pathway.[8]

Inhibition of the VEGFR2 signaling pathway by this compound.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor that effectively binds to the ATP-binding pocket of key oncogenic drivers, including c-Met and VEGFR2. Its classification as a Type II inhibitor, engaging both the ATP site and an allosteric back pocket, contributes to its high potency and specificity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors. A thorough understanding of its molecular interactions and its effects on critical signaling pathways is essential for its further development and for the design of novel anti-cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. adooq.com [adooq.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BMS794833 inhibits macrophage efferocytosis by directly binding to MERTK and inhibiting its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bmglabtech.com [bmglabtech.com]

Preclinical Profile of BMS-794833: A Dual Inhibitor of c-Met and VEGFR2

An In-Depth Technical Guide

Introduction

BMS-794833 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against both the c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases. These two signaling pathways are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis, making them compelling targets for cancer therapy. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its in vitro and in vivo activity, mechanism of action, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound functions as a dual inhibitor, targeting the ATP-binding sites of both c-Met and VEGFR2 kinases. This inhibition blocks the phosphorylation and subsequent activation of these receptors, thereby disrupting their downstream signaling cascades. The simultaneous inhibition of both pathways is believed to offer a more comprehensive anti-tumor effect compared to agents that target either pathway individually.[1][2][3]

Quantitative Data Summary

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data obtained in these evaluations.

Table 1: In Vitro Kinase and Cell Line Inhibition

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| c-Met | Kinase Assay | 1.7 | [4][5] |

| VEGFR2 | Kinase Assay | 15 | [4][5] |

| Ron | Kinase Assay | < 3 | [4][5] |

| Axl | Kinase Assay | < 3 | [4][5] |

| Flt3 | Kinase Assay | < 3 | [4][5] |

| GTL-16 (Gastric Carcinoma) | Cell Proliferation | 39 | [5] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment Dose | Observation | Reference |

| GTL-16 (Human Gastric Carcinoma) | Not Specified | > 50% Tumor Growth Inhibition (TGI) for at least one tumor doubling time | [5] |

| U87 (Human Glioblastoma) | 25 mg/kg | Complete tumor stasis | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments involving this compound.

In Vitro Kinase Assay

The inhibitory activity of this compound against various kinases was determined using a radiometric assay.

-

Enzyme Source: Baculovirus expressed GST-Met kinase.[5]

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA.[5]

-

Substrates: 0.1 mg/mL poly(Glu, Tyr) 4:1, 1 µM ATP, and 0.2 µCi γ-³²P-ATP.[5]

-

Procedure:

-

The reaction mixture containing the kinase, buffer, and substrates was incubated with varying concentrations of this compound.

-

Reactions were incubated at 30°C for 1 hour.[5]

-

The reaction was terminated by the addition of 8% trichloroacetic acid (TCA).[5]

-

TCA precipitates were collected onto GF/C filter plates.[5]

-

The amount of incorporated radioactivity was quantified using a liquid scintillation counter to determine the extent of kinase inhibition and calculate the IC50 values.[5]

-

Cell Proliferation Assay (GTL-16)

The effect of this compound on the proliferation of the GTL-16 human gastric carcinoma cell line, which is known to be activated by the Met receptor, was assessed using an MTS assay.

-

Cell Seeding: GTL-16 cells were seeded into 96-well plates and incubated for 24 hours.[5]

-

Compound Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mM and subsequently diluted with culture medium to the desired final concentrations.[5]

-

Treatment: Cells were treated with varying concentrations of this compound for 72 hours.[5]

-

Measurement: An MTS assay was used to measure cell viability and determine the IC50 for cell growth inhibition.[5]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in human tumor xenograft models in immunodeficient mice.

-

GTL-16 Gastric Carcinoma Model:

-

U87 Glioblastoma Model:

-

Treatment: A dose of 25 mg/kg of this compound was administered.

-

Observation: The treatment resulted in complete tumor stasis.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways affected by this compound and a general workflow for preclinical kinase inhibitor evaluation.

Diagram 1: this compound Mechanism of Action on c-Met and VEGFR2 Signaling

Caption: Inhibition of c-Met and VEGFR2 signaling by this compound.

Diagram 2: Preclinical Kinase Inhibitor Evaluation Workflow

Caption: A generalized workflow for preclinical kinase inhibitor development.

Diagram 3: VEGFR/Ras/CDK2 Signaling Axis in Osteosarcoma

A recent study has implicated the VEGFR/Ras/CDK2 pathway in the context of anlotinib resistance in osteosarcoma, where this compound showed synergistic effects.[5]

References

- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BMS-794833 on Tumor-Associated Macrophages: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-794833, a multi-targeted kinase inhibitor, has demonstrated significant potential in modulating the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs). Contrary to its initial development as a dual inhibitor of c-MET and VEGFR2, its profound effects on TAMs stem from a polypharmacological mechanism, independent of its primary targets. This technical guide synthesizes the current understanding of this compound's impact on TAM polarization, function, and underlying signaling pathways, providing a comprehensive resource for researchers in oncology and immunology. The document details experimental methodologies, presents quantitative data in a structured format, and visualizes complex biological processes to facilitate a deeper understanding of this compound's immunomodulatory properties.

Introduction

Tumor-associated macrophages are a critical component of the tumor microenvironment, playing a dichotomous role in cancer progression. While classically activated (M1) macrophages exhibit anti-tumoral functions, alternatively activated (M2) macrophages, which are more prevalent in established tumors, promote tumor growth, angiogenesis, and immunosuppression.[1][2][3] Consequently, strategies to reprogram pro-tumoral M2 TAMs towards an anti-tumoral M1 phenotype represent a promising therapeutic avenue. This compound has emerged as a potent agent in this regard, capable of shifting the balance from an immunosuppressive to an inflammatory microenvironment.[4]

Mechanism of Action: A Polypharmacological Approach

The inhibitory effect of this compound on TAM polarization is not mediated by its primary targets, c-MET and VEGFR2, but rather through its influence on a constellation of other signaling pathways.[4] This multi-targeted nature allows for a more robust reprogramming of TAMs, as targeting a single pathway has shown minimal effect on their polarization state.[4] The key pathways modulated by this compound in TAMs include:

-

Focal Adhesion Kinase (FAK) [4]

-

SRC Family Kinases [4]

-

Signal Transducer and Activator of Transcription 3 (STAT3) [4]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK) [4]

-

Myeloid-epithelial-reproductive tyrosine kinase (MERTK) [5][6]

By concurrently inhibiting these pathways, this compound effectively blocks the pro-tumoral programming of TAMs and promotes a pro-inflammatory phenotype.[4]

A significant aspect of this compound's mechanism is its direct inhibition of MERTK, a receptor tyrosine kinase crucial for efferocytosis—the process by which apoptotic cells are cleared.[5][6] Cancer cells exploit efferocytosis by TAMs to evade immune detection.[5] this compound acts as a type II inhibitor of MERTK, binding to its ATP-binding pocket and an allosteric back pocket, thereby rendering it inactive.[5][6] This inhibition of MERTK-dependent efferocytosis by this compound represents a key mechanism for overcoming cancer immune tolerance.[5]

Quantitative Effects on TAMs

The reprogramming of TAMs by this compound is evidenced by quantifiable changes in their phenotype and function. These changes include alterations in cell surface marker expression and a shift in the cytokine secretion profile from an anti-inflammatory to a pro-inflammatory state.

Table 1: Effect of this compound on TAM Surface Marker Expression

| Marker | Cell Type | Change with this compound | Implication | Reference |

| CD68 | THP-1 derived TAMs | Decreased | Inhibition of full differentiation/polarization | [4] |

| CD14 | THP-1 derived TAMs | Decreased | Inhibition of monocyte to TAM differentiation | [4] |

| F4/80+Arg1+ | TAMs in vivo (4T1 tumors) | Decreased | Reduction in M2-like TAMs | [4] |

| F4/80+iNOS+ | TAMs in vivo (4T1 tumors) | Increased | Increase in M1-like TAMs | [4] |

Table 2: Effect of this compound on Cytokine Secretion by TAMs

| Cytokine | Type | Change with this compound | Implication | Reference |

| IL-4 | Anti-inflammatory | Suppressed | Shift from M2 polarization | [4] |

| IL-13 | Anti-inflammatory | Suppressed | Shift from M2 polarization | [4] |

| IL-10 | Anti-inflammatory | Suppressed | Reduction of immunosuppression | [4] |

| IL-6 | Pro-inflammatory | Enhanced | Promotion of inflammatory response | [4] |

| IL-8 | Pro-inflammatory | Enhanced | Promotion of inflammatory response | [4] |

| IL-27 | Pro-inflammatory | Enhanced | Promotion of anti-tumor immunity | [4] |

| MIP-1α/β | Pro-inflammatory | Enhanced | Chemoattraction of immune cells | [4] |

| CCL2 | Pro-inflammatory | Enhanced | Chemoattraction of immune cells | [4] |

| TNFα | Pro-inflammatory | Enhanced | Promotion of anti-tumor activity | [4] |

| IL-1β | Pro-inflammatory | Enhanced | Promotion of inflammatory response | [4] |

Experimental Protocols

The following section outlines the key experimental methodologies used to investigate the effects of this compound on TAMs.

In Vitro TAM Polarization Model

-

Cell Culture: The human monocyte cell line THP-1 is a commonly used model.[4]

-

Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). For example, cells can be treated with 100 nM PMA for 48 hours.[6]

-

TAM Polarization: Differentiated macrophages are polarized towards a pro-tumoral (M2-like) phenotype by culturing them in conditioned medium (CM) from cancer cell lines (e.g., 4T1 breast cancer cells) for 72 hours.[4]

-

This compound Treatment: this compound is added to the culture medium at the desired concentration (e.g., 7.5 μM) simultaneously with the cancer cell CM.[4]

-

Analysis: Following incubation, TAMs are analyzed for changes in morphology, gene expression, protein phosphorylation, and cytokine secretion.[4]

Western Blotting for Phosphorylated Proteins

-

Sample Preparation: TAMs treated with or without this compound are lysed, and protein concentrations are determined.[4]

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-FAK, FAK, p-SRC, SRC, p-STAT3, STAT3, p-p38, p38).[4]

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.[4]

-

Quantification: Signal intensities are quantified, and the log2 fold change of normalized signal intensity is calculated.[4]

In Vivo Tumor Growth Studies

-

Animal Model: Immunocompetent mouse models, such as BALB/c mice, are used.[4]

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 4T1 or Py8119 breast cancer cells) is injected subcutaneously into the mice.[4]

-

Treatment Regimen: Once tumors are established, mice are treated with this compound (e.g., 25 mg/kg via intratumoral injections, biweekly) or a vehicle control.[4]

-

Tumor Measurement: Tumor growth is monitored regularly by measuring tumor volume. At the end of the experiment, tumors are excised and weighed.[4]

-

Immunohistochemistry: Tumors are processed for multiplex immunohistochemistry to analyze the infiltration and activation status of TAMs using antibodies against markers like F4/80 (pan-macrophage), Arg1 (M2), and iNOS (M1).[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound in TAMs and the general experimental workflows.

Caption: this compound signaling pathway in TAMs.

Caption: General experimental workflow.

Conclusion and Future Directions

This compound represents a compelling example of a polypharmacological agent that can effectively modulate the tumor immune microenvironment. Its ability to reprogram tumor-associated macrophages from a pro-tumoral to an anti-tumoral phenotype through the inhibition of multiple signaling pathways, including the crucial MERTK-mediated efferocytosis pathway, underscores its therapeutic potential. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into its clinical applications. Future studies should focus on identifying predictive biomarkers for patient response to this compound and exploring its efficacy in combination with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects. The continued investigation of such multi-targeting agents is essential for the development of more effective cancer treatments that can overcome the complex immunosuppressive networks within the tumor microenvironment.

References

- 1. Tumor−associated macrophage polarization in the inflammatory tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Crosstalk Between Tumor-Associated Macrophages (TAMs) and Tumor Cells and the Corresponding Targeted Therapy [frontiersin.org]

- 3. roswellpark.org [roswellpark.org]

- 4. Polypharmacological reprogramming of tumor-associated macrophages towards an inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMS794833 inhibits macrophage efferocytosis by directly binding to MERTK and inhibiting its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BMS-794833: An In Vitro Cell-Based Assay Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-794833 is a potent, ATP-competitive inhibitor of both Met (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1] It also demonstrates inhibitory activity against other kinases such as Ron, Axl, and Flt3.[1] The dual inhibition of c-Met and VEGFR2, key drivers in tumor growth, angiogenesis, and metastasis, makes this compound a compound of significant interest in oncology research. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified against its primary kinase targets and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | Assay Type | IC50 Value |

| c-Met | Kinase Assay | 1.7 nM |

| VEGFR2 | Kinase Assay | 15 nM |

| Ron, Axl, Flt3 | Kinase Assay | <3 nM |

| GTL-16 cell line | Cell Proliferation | 39 nM |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes how to determine the effect of this compound on the viability of a cancer cell line, such as the GTL-16 gastric carcinoma cell line which is known to be dependent on c-Met signaling.

Materials:

-

GTL-16 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count GTL-16 cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plate for 72 hours.[1]

-

-

MTS Assay:

-

After the 72-hour incubation, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only wells).

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

c-Met Kinase Activity Assay (ADP-Glo™ Assay)

This protocol outlines a method to directly measure the inhibitory effect of this compound on c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in kinase buffer.

-

Prepare a solution of c-Met kinase in kinase buffer.

-

Prepare a solution of the substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.

-

Add 5 µL of the c-Met kinase solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Normalize the data to the DMSO control (representing 100% kinase activity).

-

Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of c-Met and VEGFR2 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of c-Met, VEGFR2, and their downstream signaling proteins.

Materials:

-

Cancer cell line expressing c-Met and/or VEGFR2 (e.g., GTL-16, HUVEC)

-

Complete culture medium

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

-

If studying ligand-induced phosphorylation, starve the cells in serum-free medium before treatment and then stimulate with HGF or VEGF.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the protein of interest.

-

Visualizations

Caption: Experimental workflow for in vitro characterization of this compound.

Caption: Simplified c-Met and VEGFR2 signaling pathways inhibited by this compound.

References

Application Notes and Protocols for BMS-794833 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BMS-794833, a potent dual inhibitor of c-Met and VEGFR2, in cell culture experiments. This document includes recommended concentrations for various cell lines, detailed protocols for key cellular assays, and visualizations of the targeted signaling pathways.

Introduction

This compound is a small molecule, ATP-competitive inhibitor of the receptor tyrosine kinases (RTKs) c-Met (also known as MET or hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] Dysregulation of the c-Met and VEGFR2 signaling pathways is a hallmark of many cancers, playing crucial roles in cell proliferation, survival, migration, invasion, and angiogenesis.[5][6][7] this compound also demonstrates inhibitory activity against other RTKs such as Ron, Axl, and Flt3.[2][4][8] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action

This compound exerts its effects by blocking the ATP-binding sites of c-Met and VEGFR2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell growth and survival.[7]

Data Presentation: Recommended Concentrations

The effective concentration of this compound can vary significantly depending on the cell line, the specific biological question being investigated, and the duration of the treatment. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective concentrations for this compound in various contexts.

Table 1: IC50 Values for this compound Against Kinase Targets

| Target | IC50 (nM) | Reference(s) |

| c-Met | 1.7 | [1][2][3][8] |

| VEGFR2 | 15 | [1][2][3][8] |

| Ron | <3 | [2][8] |

| Axl | <3 | [2][8] |

| Flt3 | <3 | [2][8] |

Table 2: Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect | Reference(s) |

| GTL-16 | Gastric Carcinoma | Cell Proliferation (MTS) | IC50: 39 nM | 72 hours | Inhibition of cell growth | [1][2][3] |

| U87 | Glioblastoma | In vivo tumor growth | 25 mg/kg | 14 days | Complete tumor stasis | [1][4][8] |

| U2OS | Osteosarcoma | Cell Proliferation (CCK8) | 10 µM, 20 µM | 24 hours | Inhibition of proliferation | [9] |

| MG63 | Osteosarcoma | Cell Proliferation (CCK8) | 10 µM, 20 µM | 24 hours | Inhibition of proliferation | [9] |

| U2OS | Osteosarcoma | Apoptosis (Flow Cytometry) | 10 µM, 20 µM | 24 hours | Induction of apoptosis | [9] |

| MG63 | Osteosarcoma | Apoptosis (Flow Cytometry) | 10 µM, 20 µM | 24 hours | Induction of apoptosis | [9] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing BMS-794833 in a U87 Glioblastoma Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-794833, a multi-targeted tyrosine kinase inhibitor, in a U87 glioblastoma xenograft model. This document outlines the underlying scientific rationale, experimental procedures, and expected outcomes for preclinical evaluation of this compound against glioblastoma.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1][2][3][4][5] The receptor tyrosine kinases (RTKs) c-Met and AXL are frequently dysregulated in GBM and have been implicated in driving tumor progression, invasion, and resistance to conventional therapies.[6][7][8][9][10][11][12] this compound is a potent, orally bioavailable small molecule inhibitor that targets c-Met, AXL, and VEGFR2, among other kinases, making it a compelling candidate for investigation in glioblastoma.

The U87 MG cell line is a well-established and widely used model in glioblastoma research.[3] When implanted in immunocompromised mice, U87 cells form tumors that recapitulate key features of human GBM, providing a valuable in vivo platform for assessing the efficacy of novel therapeutic agents.

Principle of the Application

This protocol describes the use of this compound in a subcutaneous U87 glioblastoma xenograft mouse model to evaluate its anti-tumor activity. The primary endpoints of this application are the assessment of tumor growth inhibition, the elucidation of the targeted signaling pathways, and the establishment of a dose-response relationship.

Materials and Reagents

-

Cell Line: U87 MG (ATCC® HTB-14™)

-

Animals: Athymic Nude Mice (nu/nu), 6-8 weeks old

-

Reagents:

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Matrigel® Basement Membrane Matrix

-

Experimental Protocols

Protocol 1: U87 Cell Culture and Preparation

-

Culture U87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

For tumor implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Maintain cell viability above 95% as determined by trypan blue exclusion.

Protocol 2: U87 Xenograft Tumor Implantation

-

Acclimatize athymic nude mice for at least one week before the experiment.

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Inject 100 µL of the U87 cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice regularly for tumor growth.

Protocol 3: this compound Administration and Monitoring

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).

-

Administer this compound or vehicle control to the respective groups via oral gavage daily.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

Data Presentation

The following tables present representative data from a hypothetical study evaluating the efficacy of this compound in a U87 glioblastoma xenograft model.

Table 1: Effect of this compound on U87 Tumor Growth

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 10 | 850 ± 120 | 32 |

| This compound | 25 | 550 ± 90 | 56 |

| This compound | 50 | 300 ± 75 | 76 |

Table 2: Effect of this compound on Mouse Body Weight

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM |

| Vehicle Control | - | +1.5 ± 0.5 |

| This compound | 10 | +1.2 ± 0.6 |

| This compound | 25 | +0.8 ± 0.7 |

| This compound | 50 | -0.5 ± 0.8 |

Signaling Pathways and Visualizations

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in glioblastoma pathogenesis, primarily the c-Met and AXL pathways.

c-Met Signaling Pathway